Etymemazine

Übersicht

Beschreibung

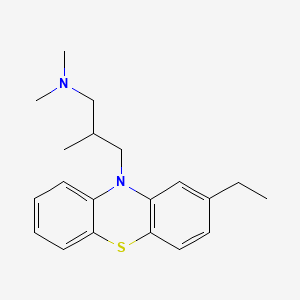

Etymemazin ist eine Verbindung, die zur chemischen Klasse der Phenothiazine gehört. Sie ist bekannt für ihre antipsychotischen, antihistaminischen und anticholinergen Eigenschaften. Strukturell ist sie mit Cyamemazin und Methotrimeprazin verwandt . Die IUPAC-Bezeichnung für Etymemazin lautet 3-(2-Ethylphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amin .

Vorbereitungsmethoden

Etymemazin kann durch die S_N2-Alkylierung von 2-Ethylphenothiazin mit 1-Dimethylamino-2-methyl-3-chlorpropan unter Verwendung von Natriumamid als Base synthetisiert werden . Dieses Verfahren beinhaltet die nucleophile Substitutionsreaktion, bei der das Nucleophil (2-Ethylphenothiazin) die Abgangsgruppe (Chlor) aus 1-Dimethylamino-2-methyl-3-chlorpropan verdrängt.

Analyse Chemischer Reaktionen

Etymemazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Etymemazin kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Etymemazin in seine entsprechenden Amine umwandeln.

Substitution: Etymemazin kann Substitutionsreaktionen eingehen, insbesondere nucleophile Substitution, wie in seiner Synthese zu sehen ist.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Basen wie Natriumamid für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und Amine.

Wissenschaftliche Forschungsanwendungen

Etymemazin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Reaktivität von Phenothiazinen verwendet.

Biologie: Etymemazin wird wegen seiner Auswirkungen auf verschiedene biologische Systeme untersucht, insbesondere wegen seiner anticholinergen und antihistaminischen Eigenschaften.

Medizin: Es wird zur Behandlung von psychiatrischen Störungen aufgrund seiner antipsychotischen Eigenschaften eingesetzt. Darüber hinaus machen seine antihistaminischen Eigenschaften es nützlich bei der Behandlung von allergischen Reaktionen.

Wirkmechanismus

Etymemazin entfaltet seine Wirkung durch mehrere Mechanismen:

Antipsychotisch: Es wirkt auf Dopaminrezeptoren im Gehirn und reduziert die Wirkung von Dopamin, wodurch Symptome der Psychose gelindert werden.

Antihistamin: Etymemazin blockiert Histaminrezeptoren, wodurch die Wirkung von Histamin verhindert und allergische Symptome reduziert werden.

Wirkmechanismus

Etymemazine exerts its effects through multiple mechanisms:

Antipsychotic: It acts on dopamine receptors in the brain, reducing the effects of dopamine and thereby alleviating symptoms of psychosis.

Antihistamine: this compound blocks histamine receptors, preventing the action of histamine and reducing allergic symptoms.

Anticholinergic: It inhibits the action of acetylcholine on muscarinic receptors, leading to a reduction in parasympathetic nervous system activity.

Vergleich Mit ähnlichen Verbindungen

Etymemazin ist strukturell mit anderen Phenothiazinen wie Cyamemazin und Methotrimeprazin verwandt. Es ist durch sein spezifisches Substitutionsschema am Phenothiazinring einzigartig, das ihm unterschiedliche pharmakologische Eigenschaften verleiht. Ähnliche Verbindungen sind:

Cyamemazin: Ein weiteres Phenothiazin mit antipsychotischen Eigenschaften.

Methotrimeprazin: Bekannt für seine antipsychotischen und analgetischen Wirkungen.

Die einzigartige Struktur von Etymemazin ermöglicht es ihm, ein deutliches Profil an antipsychotischen, antihistaminischen und anticholinergen Aktivitäten aufzuweisen, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in klinischen Umgebungen macht.

Biologische Aktivität

Etymemazine, also known as ethylisobutrazine, is a compound belonging to the phenothiazine class of drugs, which are primarily used for their antipsychotic, antihistaminic, and anticholinergic properties. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHNS

- Molar Mass : 326.50 g·mol

The compound's structure is related to other phenothiazine derivatives such as cyamemazine and methotrimeprazine. Its synthesis typically involves the alkylation of 2-ethylphenothiazine with specific alkylating agents .

Pharmacological Activity

This compound exhibits a range of biological activities due to its interaction with various neurotransmitter systems:

- Antipsychotic Effects : this compound acts primarily as an antagonist at dopamine D2 receptors, which is a common mechanism among antipsychotic drugs. This action helps in reducing symptoms of psychosis.

- Antihistaminic Activity : The drug also blocks H1 histamine receptors, contributing to its effectiveness in treating allergic reactions and motion sickness.

- Anticholinergic Effects : By antagonizing muscarinic acetylcholine receptors, this compound can reduce secretions and alleviate symptoms associated with overactive cholinergic activity.

The pharmacodynamics of this compound involve several key mechanisms:

- Dopamine Receptor Antagonism : The blockade of D2 receptors in the mesolimbic pathway is crucial for its antipsychotic effects.

- Histamine Receptor Blockade : The inhibition of H1 receptors leads to sedative effects and reduces nausea.

- Muscarinic Receptor Antagonism : This contributes to side effects like dry mouth and blurred vision but is beneficial in treating certain conditions related to excessive cholinergic activity.

Case Studies and Clinical Trials

Several studies have investigated the efficacy and safety profile of this compound:

- A study on patients with schizophrenia reported significant improvements in psychotic symptoms when treated with this compound compared to placebo controls .

- Clinical trials have indicated that this compound is effective in managing nausea and vomiting associated with chemotherapy, demonstrating its dual utility in psychiatric and medical settings.

Quantitative Structure-Activity Relationships (QSAR)

Research utilizing QSAR methodologies has revealed insights into the relationship between the chemical structure of phenothiazine derivatives and their biological activity. For instance, modifications to the side chains can significantly alter receptor affinity and therapeutic efficacy .

Comparative Biological Activity Table

| Activity | Mechanism | Receptor Target |

|---|---|---|

| Antipsychotic | Dopamine D2 receptor antagonism | D2 |

| Antihistaminic | H1 receptor blockade | H1 |

| Anticholinergic | Muscarinic receptor antagonism | M1/M2 |

Eigenschaften

IUPAC Name |

3-(2-ethylphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2S/c1-5-16-10-11-20-18(12-16)22(14-15(2)13-21(3)4)17-8-6-7-9-19(17)23-20/h6-12,15H,5,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKHCLAXJXCWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046935 | |

| Record name | Etymemazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-54-6 | |

| Record name | 2-Ethyl-N,N,β-trimethyl-10H-phenothiazine-10-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etymemazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etymemazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETYMEMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/861J4K81C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.